molecular formula C20H24BrNO3 B3210214 tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate CAS No. 1064721-10-3

tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate

Cat. No. B3210214
CAS RN: 1064721-10-3
M. Wt: 406.3 g/mol
InChI Key: XJXZFYUKKKBXKV-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a carbamate derivative that belongs to the class of compounds known as selective androgen receptor modulators (SARMs). SARMs are compounds that selectively bind to androgen receptors, which are proteins found in cells that respond to the hormone testosterone. Tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate has been shown to have a high affinity for androgen receptors, making it a promising candidate for the treatment of a variety of conditions.

Mechanism of Action

Tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate works by selectively binding to androgen receptors in the body. This results in an increase in protein synthesis, which leads to an increase in muscle mass and bone density. Unlike traditional anabolic steroids, tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate like tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate do not bind to other receptors in the body, which reduces the risk of negative side effects.
Biochemical and Physiological Effects:
Studies have shown that tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate has a number of biochemical and physiological effects. It has been shown to increase muscle mass and bone density, as well as improve overall physical performance. It has also been shown to have a positive effect on lipid metabolism, which could have implications for the treatment of obesity and related conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate in lab experiments is its high affinity for androgen receptors. This makes it a valuable tool for studying the effects of androgens on the body. However, one of the limitations of using tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate like tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate is that they are relatively new compounds, and their long-term effects on the body are not yet fully understood.

Future Directions

There are a number of potential future directions for research on tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate. One area of interest is in the treatment of muscle wasting and bone loss in aging populations. Another potential application is in the treatment of obesity and related conditions, due to its positive effects on lipid metabolism. Additionally, further research is needed to fully understand the long-term effects of tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate like tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate on the body, and to develop safe and effective therapeutic applications.

Scientific Research Applications

Tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of muscle wasting and bone loss. Studies have shown that tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate like tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate can increase muscle mass and bone density without the negative side effects associated with traditional anabolic steroids.

properties

IUPAC Name

tert-butyl N-[1-(3-bromophenoxy)-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3/c1-20(2,3)25-19(23)22-17(12-15-8-5-4-6-9-15)14-24-18-11-7-10-16(21)13-18/h4-11,13,17H,12,14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZFYUKKKBXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741527
Record name tert-Butyl [1-(3-bromophenoxy)-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(3-bromophenoxy)-3-phenylpropan-2-yl)carbamate

CAS RN

1064721-10-3
Record name tert-Butyl [1-(3-bromophenoxy)-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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